Pharmacological Properties and Toxicokinetics of MFUBINAC and FUBINACA-Class Synthetic Cannabinoids
Pharmacological Properties and Toxicokinetics of MFUBINAC and FUBINACA-Class Synthetic Cannabinoids
Structural Grounding and Molecular Dynamics
The MFUBINAC class of synthetic cannabinoid receptor agonists (SCRAs) represents a highly potent, structurally distinct evolution from classical phytocannabinoids. At the core of this class is MFUBINAC (Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate), an indazole-3-carboxylate ester, and its closely related indazole-3-carboxamide derivatives such as AMB-FUBINACA and MDMB-FUBINACA [1].
Unlike Δ9-tetrahydrocannabinol (Δ9-THC), which relies on a tricyclic dibenzopyran ring, the MFUBINAC class utilizes an indazole core linked to a 4-fluorobenzyl tail. This structural "mix and match" modification allows the 4-fluorobenzyl tail to form highly effective hydrophobic interactions deep within the binding pocket of the cannabinoid type-1 (CB1) receptor[2]. The substitution of the ester linkage in MFUBINAC with an amino acid derivative (e.g., L-valinate in AMB-FUBINACA or tert-leucinate in MDMB-FUBINACA) drastically alters the metabolic stability and receptor affinity, resulting in compounds that act as full, highly efficacious agonists[3].
Pharmacodynamics: Receptor Affinity and Efficacy
The primary toxicological and psychoactive burden of the MFUBINAC class is driven by its exceptional affinity and efficacy at both CB1 and CB2 receptors. While Δ9-THC acts as a partial agonist, MFUBINAC derivatives achieve near-maximal receptor activation (Emax ~100-108% relative to the synthetic reference CP55,940)[3].
Quantitative Pharmacological Profile
The table below summarizes the binding affinities ( Ki ) and functional potencies ( EC50 ) of key FUBINACA-class SCRAs compared to classical cannabinoids.
| Compound | CB1 Affinity ( Ki , nM) | CB2 Affinity ( Ki , nM) | CB1 Potency ( EC50 , nM) | Efficacy ( Emax vs CP55,940) |
| AMB-FUBINACA | 10.04 | 0.78 | 0.54 | ~100% (Full Agonist) |
| MDMB-FUBINACA | 0.10 | 0.13 | 0.27 | ~108% (Full Agonist) |
| Δ9-THC | 16.17 | >30.0 | >10.0 | ~28-70% (Partial Agonist) |
Data synthesized from in vitro radioligand binding and functional assays[3][4][5].
Mechanistic Signaling Pathways
Upon binding to the CB1 receptor, MFUBINAC-class SCRAs stabilize the active conformation of the receptor, leading to robust coupling with Gi/o proteins. The αi subunit directly inhibits adenylyl cyclase (AC), causing a rapid depletion of intracellular cyclic AMP (cAMP). Concurrently, the βγ subunit complex activates G protein-gated inwardly rectifying potassium (GIRK) channels, leading to cellular hyperpolarization[6]. Furthermore, the high intrinsic efficacy of these compounds promotes rapid β -arrestin recruitment, driving receptor internalization and contributing to the severe tolerance and withdrawal syndromes observed in users[4].
CB1 Receptor Signaling Pathway Activated by MFUBINAC-Class Synthetic Cannabinoids
In Vitro Pharmacological Profiling: Self-Validating Protocol
To accurately quantify the functional potency of novel MFUBINAC analogs, researchers must employ a dual-assay system: the [35S]GTPγS binding assay (to measure primary G-protein coupling) and the cAMP inhibition assay (to measure downstream effector function)[6].
Step-by-Step Methodology: [35S]GTPγS Binding Assay
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Causality & Rationale: This assay utilizes a radiolabeled, non-hydrolyzable GTP analog. Because it cannot be degraded by intrinsic GTPase activity, it accumulates on the activated G-protein, providing a direct, quantitative measure of receptor-G-protein coupling independent of downstream amplification.
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Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing human CB1 receptors in a Tris-HCl assay buffer (pH 7.4). Validation: This isolates the membrane-bound GPCRs from cytosolic interference.
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Reaction Assembly: In a 96-well plate, combine 5 μg of membrane protein, 10 μM GDP, and 0.1 nM [35S]GTPγS . Causality: High concentrations of GDP maintain the G-proteins in an inactive state; the SCRA must possess sufficient intrinsic efficacy to force the GDP/ [35S]GTPγS exchange.
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Ligand Incubation: Add MFUBINAC/AMB-FUBINACA at varying concentrations ( 10−12 to 10−5 M). Include CP55,940 as a positive control to validate the maximum dynamic range of the system. Incubate at 30°C for 90 minutes.
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Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% BSA to reduce non-specific binding). Wash thrice with ice-cold buffer. Measure bound radioactivity using liquid scintillation counting.
Metabolic Profiling and Toxicokinetics
The toxicokinetics of MFUBINAC and AMB-FUBINACA are heavily dictated by their ester linkages. In vitro Phase I metabolic profiling reveals that these compounds undergo rapid biotransformation primarily via ester hydrolysis, mediated by hepatic Carboxylesterase 1 (CES1), and to a lesser extent by Cytochrome P450 (CYP3A4)[1][7].
The primary metabolite resulting from this hydrolysis is the carboxylic acid derivative (e.g., AMB-FUBINACA acid). Crucially, this metabolic step acts as a detoxification pathway; the carboxylic acid metabolite exhibits a ~3000-fold reduction in CB1 potency compared to the parent compound[7].
In Vitro Phase I Metabolic Profiling Workflow for MFUBINAC
Protocol: Phase I Metabolic Profiling via Human Liver Microsomes (HLM)
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Causality & Rationale: By running parallel incubations with and without NADPH (a required cofactor for CYP450 enzymes), researchers can isolate and differentiate CYP450-mediated oxidation from CES-mediated ester hydrolysis[7].
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Incubation Setup: Combine 1 μM of the target SCRA (e.g., MFUBINAC) with pooled human liver microsomes (1 mg/mL total protein) in 100 mM potassium phosphate buffer (pH 7.4).
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Cofactor Initiation: Split the samples into two cohorts. To Cohort A, add 1 mM NADPH to initiate all Phase I pathways. To Cohort B, add an equivalent volume of buffer (NADPH-free) to isolate carboxylesterase activity. Validation: Pre-incubate a subset of Cohort B with 10 μM digitonin (a specific CES1 inhibitor) to definitively prove CES1 causality.
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Time-Course Sampling: Incubate at 37°C. At designated intervals (0, 15, 30, 60 minutes), extract 50 μL aliquots and immediately transfer them into 150 μL of ice-cold acetonitrile. Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic degradation and locking the metabolite profile at that specific timestamp.
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LC-HRMS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the clear supernatant into a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system to identify and quantify the ester hydrolysis metabolites[1].
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- 5. AMB-FUBINACA - Wikipedia [en.wikipedia.org]
- 6. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]
